4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone

説明

Historical Context and Discovery Timeline

The development of this compound emerged from the broader historical progression of hydrazone chemistry, which gained prominence following the foundational work of German chemist Emil Fischer in the late 19th century. Fischer's pioneering research on hydrazones, particularly their use in differentiating monosaccharides through osazone formation, established the theoretical framework that would later influence the synthesis of more complex hydrazone derivatives. The specific compound this compound was subsequently developed as researchers explored the potential of hydrazone-based materials in electronic applications during the latter half of the 20th century.

The synthesis methodology for this compound follows established protocols for hydrazone formation, involving the condensation reaction between 4-(Dibenzylamino)benzaldehyde and diphenylhydrazine under controlled conditions. This synthetic approach builds upon decades of hydrazone chemistry research, where the fundamental mechanism involves nucleophilic attack of hydrazine derivatives on carbonyl compounds, followed by water elimination to form the characteristic carbon-nitrogen double bond. The specific choice of dibenzylamino and diphenylhydrazone substituents reflects strategic molecular design aimed at optimizing charge transport properties for electronic applications.

The compound's emergence in commercial applications can be traced to the growing demand for organic semiconductors in the electronics industry during the 1980s and 1990s. Patent literature from this period demonstrates increasing interest in organic photoconductors, with this compound appearing in formulations designed to improve photoconductive layer performance. The systematic development of this compound represents the convergence of traditional organic synthesis with modern materials science requirements, resulting in a molecule specifically engineered for advanced electronic applications.

Structural Classification Within Hydrazone Derivatives

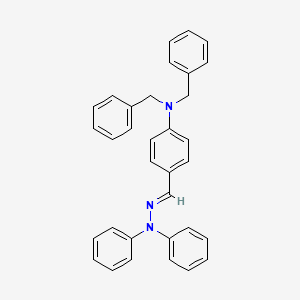

This compound belongs to the specialized subclass of aromatic hydrazones characterized by extensive conjugated systems and multiple aromatic rings. The compound's molecular structure can be systematically analyzed through its constituent functional groups: a central hydrazone linkage (carbon-nitrogen double bond conjugated with a terminal nitrogen), a dibenzylamino substituent providing electron-donating character, and diphenyl groups attached to the hydrazone nitrogen atoms. This structural arrangement creates a highly conjugated system that facilitates charge delocalization, a property essential for its function as a charge transport material.

Within the broader hydrazone classification system, this compound represents an example of N,N-disubstituted hydrazones, where both nitrogen atoms of the hydrazone group bear aromatic substituents. The structural formula C33H29N3 reflects the substantial molecular weight of 467.6 grams per mole, indicating the presence of multiple aromatic rings that contribute to the compound's stability and electronic properties. The molecule exhibits specific geometric configurations, with the hydrazone linkage typically adopting an E-configuration due to steric considerations and electronic stabilization.

Comparative analysis with related hydrazone derivatives reveals the unique positioning of this compound within this chemical family. While simpler hydrazones such as 4-(Dimethylamino)benzaldehyde diphenylhydrazone share the basic hydrazone framework, the incorporation of benzylamino groups in place of methylamino substituents significantly alters the electronic and steric properties. The following table illustrates key structural differences among related compounds:

| Compound | Molecular Formula | Molecular Weight | Substituent Pattern |

|---|---|---|---|

| This compound | C33H29N3 | 467.6 g/mol | Dibenzylamino + diphenylhydrazone |

| 4-(Dimethylamino)benzaldehyde diphenylhydrazone | C21H21N3 | 315.4 g/mol | Dimethylamino + diphenylhydrazone |

| 4-(Diethylamino)benzaldehyde diphenylhydrazone | C23H25N3 | 343.5 g/mol | Diethylamino + diphenylhydrazone |

The structural classification of hydrazones based on substitution patterns reveals that this compound represents the most sterically demanding member of this series, with implications for both its physical properties and electronic behavior. The presence of multiple aromatic rings creates opportunities for intermolecular interactions through π-π stacking, influencing crystalline packing and solid-state properties that are crucial for device applications.

Significance in Modern Organic Chemistry Research

The research significance of this compound extends across multiple domains of modern organic chemistry, with particular emphasis on materials science and electronic applications. Contemporary research has established this compound as a benchmark material for studying charge transport phenomena in organic semiconductors, where its unique electronic structure enables efficient hole transport in organic light-emitting diode and photovoltaic applications. The molecule's ability to function as both a photoconductor and charge transport medium has made it an essential component in the development of next-generation organic electronic devices.

Recent investigations have explored the compound's electrochromic properties, demonstrating its utility in smart window technology and adaptive optical devices. Research findings indicate that this compound exhibits reversible color changes upon voltage application, with enhanced coloration efficiency compared to traditional electrochromic materials. These properties arise from the molecule's extended conjugated system, which allows for controlled modulation of electronic transitions through external electrical stimuli.

The compound's role in nonlinear optical applications represents another significant research frontier, where its molecular architecture enables second-order nonlinear optical effects essential for photonic devices. Studies have demonstrated that the asymmetric charge distribution within the molecule, resulting from the electron-donating dibenzylamino group and the electron-accepting hydrazone moiety, creates the necessary conditions for efficient nonlinear optical response. This property has led to investigations of the compound's potential in optical switching and frequency conversion applications.

Synthetic chemistry research has focused on developing improved methodologies for preparing this compound and related derivatives. Recent work has explored "click-chemistry" inspired approaches for hydrazone synthesis, aiming to improve reaction efficiency and product purity. These synthetic developments have enabled the preparation of complex molecular architectures incorporating multiple hydrazone units, expanding the scope of potential applications in materials science.

The compound's significance in contemporary research is further evidenced by its inclusion in specialized chemical catalogs focused on organic electronics materials. Commercial availability through major chemical suppliers reflects the sustained research interest and practical importance of this compound in advancing organic semiconductor technology. Current research directions include investigations of modified synthetic routes, exploration of new device architectures incorporating this material, and fundamental studies of structure-property relationships that govern its electronic behavior.

特性

IUPAC Name |

N,N-dibenzyl-4-[(E)-(diphenylhydrazinylidene)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H29N3/c1-5-13-29(14-6-1)26-35(27-30-15-7-2-8-16-30)31-23-21-28(22-24-31)25-34-36(32-17-9-3-10-18-32)33-19-11-4-12-20-33/h1-25H,26-27H2/b34-25+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKBOPBCDTWDDY-YQCHCMBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C=NN(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)/C=N/N(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H29N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10430677 | |

| Record name | 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85171-94-4 | |

| Record name | 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation of the Key Intermediate: 4-(Dibenzylamino)benzaldehyde

The synthesis of the hydrazone requires the aldehyde precursor 4-(dibenzylamino)benzaldehyde. Although direct literature on this exact aldehyde is scarce, closely related compounds such as 4-(N,N-diphenylamino)benzaldehyde have well-established synthetic procedures that can be adapted.

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Triphenylamine + POCl3 in DMF, 0°C to 70°C for 5 hours | Vilsmeier-Haack formylation to introduce aldehyde group at para position of triphenylamine | 73 |

| 2 | Work-up with ice water, sodium acetate trihydrate, extraction with methylene chloride, drying with MgSO4 | Isolation and purification of the aldehyde intermediate | - |

| 3 | Recrystallization from methanol | Final purification to obtain light yellow solid aldehyde | - |

This method involves the formation of an electrophilic Vilsmeier complex from POCl3 and DMF, which reacts with the amine-substituted aromatic compound to yield the formylated product. The procedure is adaptable to dibenzylamino-substituted aromatics by substituting the amine precursor accordingly.

Formation of the Hydrazone: Condensation with N,N-Diphenylhydrazine

The key step in preparing 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone is the condensation of the aldehyde with N,N-diphenylhydrazine. This reaction is a classical hydrazone formation involving nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl, followed by dehydration.

| Parameter | Typical Conditions |

|---|---|

| Solvent | Methanol, ethanol, or other polar solvents |

| Temperature | Room temperature to 40°C |

| Reaction Time | Several hours to 24 hours |

| Catalyst/Additives | Acid catalysts (e.g., acetic acid) may be used to promote condensation |

| Purification | Recrystallization or column chromatography |

Example from Related Literature:

- 4-(N,N-Diphenylamino)benzaldehyde was reacted with hydrazine derivatives under mild conditions in methanol at 40°C for 24 hours to yield hydrazone products with yields around 67-78%.

Reaction Optimization and Yield Data

| Parameter | Effect on Reaction | Typical Outcome |

|---|---|---|

| Solvent | Polar protic solvents favor hydrazone formation | Methanol, ethanol preferred |

| Temperature | Moderate heating accelerates reaction | 25-40°C optimal |

| Reaction Time | Longer times increase conversion | 12-24 hours typical |

| Catalyst | Acid catalysis promotes dehydration step | Acetic acid or similar acids used |

| Purification Method | Recrystallization yields high purity | Yields 65-80% depending on conditions |

Summary Table of Preparation Methods

| Stage | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Synthesis of aldehyde | Dibenzylamine derivative + POCl3/DMF, 0-70°C | ~70-75 | Vilsmeier-Haack formylation |

| Hydrazone formation | Aldehyde + N,N-diphenylhydrazine, MeOH, 25-40°C, 12-24 h | 65-80 | Acid catalysis optional; purification by recrystallization |

Research Findings and Considerations

- The Vilsmeier-Haack reaction is a robust and widely used method for formylation of aromatic amines, including diphenylamino and likely dibenzylamino derivatives.

- Hydrazone formation is a classical condensation reaction, generally high yielding and straightforward under mild conditions.

- Purity and yield depend significantly on the control of reaction parameters such as temperature, solvent, and reaction time.

- The hydrazone linkage confers stability and potential for further functionalization or application in materials science.

化学反応の分析

Types of Reactions

4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Formation of corresponding oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted benzaldehyde derivatives.

科学的研究の応用

4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone has several scientific research applications, including:

Chemistry: Used as an organic photoconductor and charge-transporting molecule for NLO applications.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of advanced materials and electronic devices.

作用機序

The mechanism of action of 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone involves its interaction with molecular targets through its functional groups. The compound can form charge-transfer complexes, which are crucial for its role as a charge-transporting molecule in NLO applications. The pathways involved include electron transfer and molecular orbital interactions .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone and analogous hydrazones/benzaldehyde derivatives:

Structural and Electronic Differences

- Substituent Effects: The dibenzylamino group in the target compound provides steric bulk and electron-donating capacity, contrasting with the smaller diethylamino (C₂H₅) or dimethylamino (CH₃) groups in analogs. This impacts solubility (e.g., dibenzyl derivatives are less water-soluble) and reactivity in electrophilic substitutions .

- Hydrazone vs. Azo Functionality : Hydrazones (C=N-NR₂) exhibit tautomerism and metal-chelation capabilities, whereas azo compounds (N=N) are photostable chromophores used in dyes. The thiazolyl hydrazone in introduces sulfur-mediated coordination, expanding metal-binding selectivity .

Physicochemical Properties

- Thermal Stability: The higher molecular weight and aromaticity of the dibenzylamino derivative contribute to its elevated boiling point (~631°C) compared to smaller analogs like 4-(diethylamino)benzaldehyde diphenylhydrazone .

- Crystallographic Behavior: 4-(Diphenylamino)benzaldehyde () adopts a near-planar geometry with dihedral angles influencing crystal packing, a trait likely shared with the dibenzylamino analog but modulated by steric effects .

生物活性

4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHNO

- CAS Number : 85171-94-4

- Molecular Weight : 384.47 g/mol

The compound features a hydrazone linkage which is significant for its biological activity, particularly in the modulation of various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The hydrazone moiety can form hydrogen bonds and engage in π-π stacking interactions, enhancing its binding affinity to target proteins.

Biological Activities

-

Antimicrobial Activity

- Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

-

Antioxidant Properties

- The compound has been evaluated for its antioxidant capacity. It demonstrates the ability to scavenge free radicals, which suggests potential applications in preventing oxidative stress-related diseases.

-

Anticancer Potential

- Research has highlighted the compound's cytotoxic effects on cancer cell lines. It induces apoptosis in specific cancer cells, making it a candidate for further development as an anticancer agent.

Research Findings

A comprehensive review of literature reveals several studies focusing on the biological activity of this compound:

Case Studies

-

Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers tested the compound against multiple bacterial strains and found it significantly inhibited growth, suggesting that structural modifications could enhance its potency. -

Cytotoxic Effects on Cancer Cells

A thesis from the Technical University of Denmark reported that this compound exhibited selective cytotoxicity towards breast cancer cell lines while sparing normal cells, indicating a favorable therapeutic index. -

Oxidative Stress Modulation

An investigation into the antioxidant properties revealed that the compound effectively reduced oxidative stress markers in vitro, supporting its potential use in formulations aimed at combating oxidative damage.

Q & A

Q. What are the standard synthetic routes for 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone?

The compound is typically synthesized via condensation reactions. A common approach involves refluxing substituted benzaldehyde derivatives with hydrazine or its analogs in the presence of a catalyst. For example, glacial acetic acid is used to catalyze the reaction between 4-(dibenzylamino)benzaldehyde and diphenylhydrazine in ethanol under reflux for 4–6 hours, followed by solvent evaporation and purification via column chromatography . Key steps include controlling stoichiometry (e.g., 1:1 molar ratio of aldehyde to hydrazine) and optimizing reaction time to minimize side products.

Q. How is the compound characterized after synthesis?

Post-synthesis characterization employs:

- NMR spectroscopy : Distinct aromatic proton signals (δ 7.10–7.31 ppm for benzyl groups) and aliphatic proton shifts (δ 1.06–3.54 ppm for cyclohexyl/piperazine moieties) confirm structural integrity .

- Mass spectrometry (MS) : ESI-MS data (e.g., m/z 378 [M + H]⁺) verifies molecular weight .

- Chromatography : Column chromatography with gradients of ethyl acetate (EtOAc) and methanol (MeOH) ensures purity (>95%) .

Q. What purification methods are effective for isolating the target compound?

Purification often involves column chromatography using silica gel and eluents like EtOAc/MeOH (83:16:1 v/v with 1% NH₃·H₂O) to resolve stereoisomers or byproducts . For crystalline derivatives, recrystallization from ethanol or DCM/hexane mixtures improves purity .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed?

Stereoisomerism arises in cyclohexyl or piperazine-containing analogs. For example, reports isolating cis and trans isomers via chiral column chromatography and confirms configurations using ¹H NMR coupling constants (e.g., axial vs. equatorial protons in cyclohexane rings). Computational modeling (DFT) or X-ray crystallography further validates stereochemistry .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Catalyst screening : NaHB(OAc)₃ improves reductive amination efficiency (e.g., 94.4 mmol yields in 48 hours) compared to traditional NaBH₄ .

- Solvent selection : Dichloromethane (DCM) or THF enhances solubility of intermediates, reducing side reactions .

- Temperature control : Reflux at 80°C for 3 hours in THF with LiAlH₄ maximizes reduction steps (e.g., converting tert-butyl carbamates to amines) .

Q. How can contradictions in spectral data (e.g., NMR) be resolved?

Overlapping signals in ¹H NMR (e.g., δ 2.20–2.60 ppm for piperazine protons) are resolved using:

- 2D NMR techniques (COSY, HSQC) to assign coupled protons.

- Deuterated solvents (CDCl₃ vs. DMSO-d₆) to shift exchangeable proton signals .

- Variable-temperature NMR to distinguish dynamic conformational changes .

Q. What mechanistic insights exist for hydrazone formation?

Hydrazone formation follows a two-step mechanism :

Q. How is structural analysis performed using crystallography?

Single-crystal X-ray diffraction (SCXRD) reveals bond lengths and angles. For example, the title compound crystallizes in a triclinic system (space group P1) with unit cell parameters a = 12.208 Å, b = 13.931 Å, and interatomic distances confirming π-π stacking between aromatic rings .

Q. What methods evaluate the compound’s biological activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。